molecular formula C17H14N6O2 B2381877 2-phenyl-5-(9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415534-40-4

2-phenyl-5-(9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B2381877
CAS No.: 2415534-40-4
M. Wt: 334.339
InChI Key: OCHMRXXDOULZQQ-UHFFFAOYSA-N
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Description

2-phenyl-5-(9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that features a unique structure combining a pyrrole ring with a purine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

IUPAC Name

5-phenyl-2-(7H-purin-6-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2/c24-16-11-6-22(15-13-14(19-8-18-13)20-9-21-15)7-12(11)17(25)23(16)10-4-2-1-3-5-10/h1-5,8-9,11-12H,6-7H2,(H,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHMRXXDOULZQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1C3=NC=NC4=C3NC=N4)C(=O)N(C2=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-5-(9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of a carboxylic acid moiety with a substituted amine followed by acid-mediated cyclization can yield the desired pyrrole derivative .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as catalytic cyclization and environmentally friendly reactions are often employed to optimize the process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the pyrrole and purine rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated solvents, bases like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-phenyl-5-(9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of kinase activity or interference with nucleic acid synthesis .

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